molecular formula C11H15N B1367531 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 20364-30-1

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1367531
CAS No.: 20364-30-1
M. Wt: 161.24 g/mol
InChI Key: YJVRDLFDNAGZBT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C11H15N. It is a derivative of tetrahydroquinoline, characterized by the presence of two methyl groups at the 2-position. This compound is known for its applications in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: It is used in the production of dyes, antioxidants, and corrosion inhibitors.

Safety and Hazards

The safety and hazards associated with “2,2-Dimethyl-1,2,3,4-tetrahydroquinoline” include the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

The future directions in the research of “2,2-Dimethyl-1,2,3,4-tetrahydroquinoline” and similar compounds involve the development of new synthetic approaches towards this class of compounds due to their pharmacological relevance . Domino reactions contribute immensely to synthetic drug design strategies, enhance aesthetic approaches in total synthesis, and improve yields in large-scale synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline ring system . The reaction conditions often include heating the mixture to around 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The product is typically purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution can introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of two methyl groups at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and modify its interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

2,2-dimethyl-3,4-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-6,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVRDLFDNAGZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC=CC=C2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90542207
Record name 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20364-30-1
Record name 1,2,3,4-Tetrahydro-2,2-dimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20364-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 1 L r.b., a solution of the dihydroquinoline (16.2 g) in 1:1 EtOH:EtOAc (300 mL) was treated with 10% Pd/C (1.05 g) and stirred under an atmosphere of hydrogen. The reaction was monitored by 1H NMR and was complete after 4 h. The reaction mixture was purged, filtered through a pad of Celite, and the pad was rinsed with EtOAc (200 mL). Concentration of the filtrate afforded 16.2 g (99%) of the tetrahydroquinoline as a pale yellow oil. 1H NMR (400 MHz, CDCl3) 6.98 (m, 2H), 6.60 (t, J=7.3, 1H), 6.44 (d, J=8.0, 1H), 2.77 (t, J=6.7, 2H), 1.70 (t, J=6.7, 2H), 1.21 (s, 6H).
Quantity
16.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
1.05 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-1,2,3,4-tetrahydroquinoline
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Reactant of Route 6
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Q & A

Q1: What are the established synthetic routes to 2,2-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ones, and what challenges are associated with them?

A1: [] Researchers have explored several synthetic pathways for 2,2-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ones. These include:

    Q2: How can the structure of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline be modified to influence its photophysical properties, and what potential advantages do these modifications offer?

    A2: [] Researchers successfully synthesized "reduced" coumarin dyes incorporating an O-phosphorylated 4-(hydroxymethyl)-2,2-dimethyl-1,2,3,4-tetrahydroquinoline fragment. These dyes, emitting in the blue, green, and red regions, were compared to their 1,2-dihydroquinoline analogs. Results showed that the "reduced coumarins" demonstrated enhanced photostability and brightness compared to their counterparts. This finding highlights the impact of structural modifications on the photophysical properties of this class of compounds, paving the way for their potential use in fluorescence microscopy and other applications demanding high photostability.

    Q3: Can N-tert-butoxycarbonyl-2-(3,3-dimethylallyl)anilines be used as a precursor for the synthesis of this compound derivatives, and what factors influence the reaction outcome?

    A3: [] Yes, N-tert-butoxycarbonyl-2-(3,3-dimethylallyl)anilines, synthesized through the dilithation of N-tert-butoxycarbonylanilines and subsequent reaction with 4-bromo-2-methyl-2-butene, can be utilized as precursors.

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